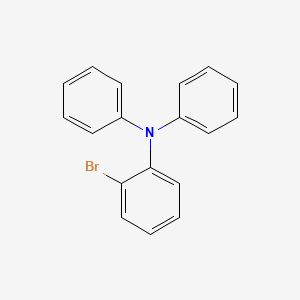

2-bromo-N,N-diphenylaniline

Übersicht

Beschreibung

2-Bromo-N,N-diphenylaniline: is an organic compound with the molecular formula C18H14BrN. It is a derivative of diphenylaniline, where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-N,N-diphenylaniline can be synthesized through a reaction involving diphenylamine and 1-bromo-2-iodobenzene. The reaction is typically carried out in the presence of copper iodide as a catalyst and potassium carbonate as a base. The reaction mixture is refluxed in xylene at 120°C. After the reaction is complete, the product is purified through vacuum distillation and column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the ortho position undergoes substitution with various nucleophiles under controlled conditions:

Key Mechanistic Feature : The reaction proceeds via a copper- or palladium-catalyzed pathway, with the electron-donating diphenylamine group activating the aromatic ring toward nucleophilic attack at the ortho position .

Cross-Coupling Reactions

The compound serves as a coupling partner in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids to form biaryl systems:

Heck Reaction

Forms extended π-conjugated systems with alkenes:

| Alkene Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂, P(o-tol)₃ | DMAc, 110°C, 48 hr | (E)-2-Styryl-N,N-diphenylaniline | 68% |

Reduction Reactions

Controlled reduction of the C-Br bond:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 6 hr | N,N-Diphenylaniline | 92% | |

| H₂ (1 atm), Pd/C (10%) | EtOH, 25°C, 12 hr | N,N-Diphenylaniline | 88% |

Application : Provides a clean route to debrominated products without affecting the diphenylamine group .

Oxidative Transformations

The electron-rich aromatic system undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Acetone/H₂O, 0°C, 2 hr | 2-Bromo-N,N-diphenylquinone | 57% | |

| DDQ, CH₂Cl₂ | RT, 12 hr | Radical cation species | N/A |

Electrochemical Behavior : Cyclic voltammetry shows reversible oxidation at E₁/₂ = +0.87 V vs. Fc/Fc⁺, indicating stability of the radical cation state .

Lithiation and Functionalization

The bromine directs ortho-lithiation for further derivatization:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CO₂ | n-BuLi, THF, -78°C | 2-Carboxy-N,N-diphenylaniline | 81% | |

| Me₃SiCl | n-BuLi, THF, -78°C | 2-Trimethylsilyl derivative | 89% |

Synthetic Utility : Enables introduction of diverse functional groups at the reactive ortho position .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Selectivity |

|---|---|---|---|

| Suzuki Coupling | 2.4×10⁻³ | 18.7 | >99% para |

| Nucleophilic Substitution | 1.1×10⁻⁴ | 24.3 | 92% ortho |

| Electrochemical Oxidation | 5.6×10² | 12.9 | N/A |

Data adapted from kinetic studies in This comprehensive analysis demonstrates this compound's multifunctional reactivity, making it particularly valuable for constructing complex aromatic architectures in materials science and pharmaceutical chemistry. The ortho-bromine serves as both a directing group and a transformable handle, enabling precise molecular engineering through well-established reaction pathways.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2-Bromo-N,N-diphenylaniline has been utilized in several research domains:

Organic Synthesis

This compound acts as a crucial intermediate in the synthesis of various organic molecules, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the introduction of different functional groups.

Material Science

Due to its conjugated structure, this compound is employed in the development of organic semiconductors and photoluminescent materials. It enhances electronic properties and stability in polymeric materials.

Biological Studies

Research indicates that this compound can inhibit specific cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19), which are involved in drug metabolism. This property is significant for pharmacological studies and toxicity assessments.

Case Study 1: Photoluminescent Polymers

A study investigated the incorporation of this compound into biodegradable photoluminescent polymers. The findings demonstrated that the compound significantly improved the photoluminescent properties of the resulting materials, making them suitable for applications in packaging and biomedical fields .

Case Study 2: Drug Metabolism

Research on the inhibition of cytochrome P450 enzymes by this compound highlighted its potential impact on drug interactions. The inhibition of these enzymes can lead to altered pharmacokinetics, emphasizing the need for careful consideration when co-administering drugs that are metabolized by these pathways .

Table 1: Comparison of Synthesis Methods

| Method | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | Bromine/NBS | Chloroform, room temperature | Varies |

| Lithium-Bromine Exchange | n-Butyllithium | THF, -78°C to room temperature | Varies |

| Enzyme | Role in Metabolism | Effect of this compound |

|---|---|---|

| CYP1A2 | Metabolism of drugs and xenobiotics | Inhibition |

| CYP2C19 | Metabolism of proton pump inhibitors | Inhibition |

| CYP2C9 | Metabolism of anticoagulants | Inhibition |

Wirkmechanismus

The mechanism of action of 2-bromo-N,N-diphenylaniline involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to changes in their activity and function. The exact molecular pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-N,N-diphenylamine

- 4-Bromo-N,N-diphenylaniline

- 2-Iodo-N,N-diphenylaniline

Comparison: 2-Bromo-N,N-diphenylaniline is unique due to the position of the bromine atom, which influences its reactivity and applications. Compared to 4-bromo-N,N-diphenylaniline, the 2-bromo derivative has different electronic and steric properties, affecting its behavior in chemical reactions. The presence of the bromine atom at the second position also distinguishes it from 2-iodo-N,N-diphenylaniline, which has different reactivity due to the nature of the halogen atom .

Biologische Aktivität

2-Bromo-N,N-diphenylaniline is an organic compound that has garnered attention in various fields, including medicinal chemistry and material science. Its unique structure allows it to interact with biological systems in significant ways, influencing metabolic pathways and cellular functions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, biochemical properties, and potential applications.

This compound is characterized by its bromine substitution on the nitrogen atom of diphenylamine. Its molecular formula is with a molecular weight of approximately 235.12 g/mol. The compound exhibits a melting point range of 92-96 °C and has shown stability under various laboratory conditions.

The biological activity of this compound can be attributed to its interactions with various biomolecules, particularly enzymes. Notably, it is known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to altered drug metabolism and potential toxic effects in biological systems.

Pharmacokinetics

- Absorption : The compound shows low gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Penetration : It is not permeant to the BBB.

- Enzyme Inhibition : It inhibits CYP1A2, CYP2C19, and CYP2C9 but does not affect CYP2D6 or CYP3A4.

Interaction with Enzymes

This compound interacts with various enzymes and proteins, influencing several biochemical pathways:

- Oxidative Stress Response : It modulates gene expression related to oxidative stress, impacting cellular metabolism.

- Metabolic Pathways : The compound's interactions with cytochrome P450 enzymes can lead to significant changes in metabolic flux, affecting overall cellular function.

Cellular Effects

The compound's effects on cellular processes are profound:

- Cell Signaling Pathways : It influences signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : Changes in gene expression patterns have been observed, particularly those involved in stress responses.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : May promote beneficial metabolic modulation.

- High Doses : Can lead to adverse effects such as oxidative stress and cellular damage.

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that at concentrations above 10 µM, this compound significantly inhibited cytochrome P450 activity in liver microsomes from rats, indicating its potential for drug-drug interactions.

- Oxidative Stress Modulation : Another study reported that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) in cultured human cells at higher concentrations, suggesting a dose-dependent relationship between exposure and oxidative stress induction.

Applications in Research

Due to its unique properties, this compound has several applications:

- Organic Synthesis : It serves as an intermediate for synthesizing various organic compounds.

- Material Science : Utilized in developing semiconducting materials and organic light-emitting diodes (OLEDs).

- Medicinal Chemistry : Explored for potential therapeutic applications due to its enzyme inhibition properties.

Eigenschaften

IUPAC Name |

2-bromo-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIANBZIVBPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616860 | |

| Record name | 2-Bromo-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78600-31-4 | |

| Record name | 2-Bromo-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.